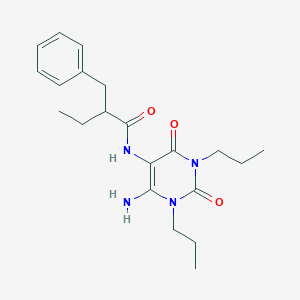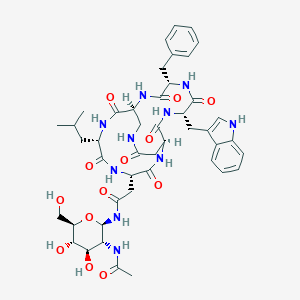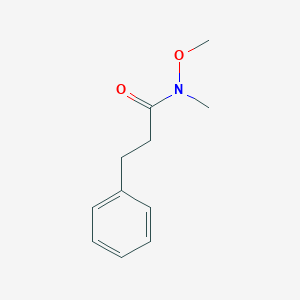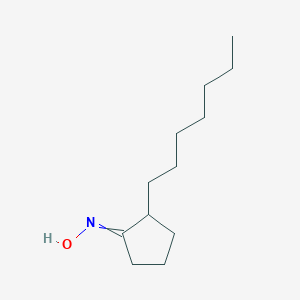
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized in 2005 by Janssen Pharmaceutica, a pharmaceutical company based in Belgium. Since then, it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide is a selective antagonist of the histamine H4 receptor. Histamine is a chemical mediator involved in various physiological processes, including inflammation and immune responses. The H4 receptor is primarily expressed on immune cells and is involved in regulating immune responses. By blocking the H4 receptor, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide can modulate immune responses and reduce inflammation.
Biochemical and physiological effects:
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide has been shown to reduce inflammation and immune responses in various preclinical models. It has also been shown to reduce pain and itch in animal models. However, the exact biochemical and physiological effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide is its selectivity for the H4 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide. One area of interest is its potential use in treating inflammatory bowel disease, which has been shown to be associated with increased histamine levels. Another area of interest is its potential use in treating pain and itch, which are common symptoms in various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide involves several steps. The starting material is 2-benzylbutanenitrile, which is reacted with methyl magnesium bromide to form the corresponding alcohol. This is then converted to the corresponding acid chloride, which is reacted with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid to form the desired product.
Aplicaciones Científicas De Investigación
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide has been studied for its potential therapeutic applications in various diseases, including asthma, allergy, and inflammatory bowel disease. It has also been studied for its potential use in treating pain and itch.
Propiedades
Número CAS |
159722-58-4 |
|---|---|
Nombre del producto |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide |
Fórmula molecular |
C21H30N4O3 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide |
InChI |
InChI=1S/C21H30N4O3/c1-4-12-24-18(22)17(20(27)25(13-5-2)21(24)28)23-19(26)16(6-3)14-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14,22H2,1-3H3,(H,23,26) |
Clave InChI |
RZLMIHFLJKHOAR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(CC)CC2=CC=CC=C2)N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(CC)CC2=CC=CC=C2)N |
Sinónimos |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)









![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)
